N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-18(2,3)19-24(22,23)11-8-9-14-15(10-11)17(21)13-7-5-4-6-12(13)16(14)20/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNJBYGFPRLQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with tert-butylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors.
Case Study :
A study demonstrated that certain sulfonamide derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating strong selectivity and potential as anticancer agents . The compound's ability to induce apoptosis in cancer cell lines further supports its therapeutic potential.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor in various biological pathways. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase and α-glucosidase, which are relevant in treating Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively.
Data Table: Enzyme Inhibition Potency
| Enzyme | IC50 (nM) | Reference |
|---|---|---|
| Carbonic Anhydrase IX | 10.93 - 25.06 | |
| Acetylcholinesterase | Not specified | |
| α-Glucosidase | Not specified |
Photophysical Properties
This compound exhibits unique photophysical properties that make it suitable for applications in organic electronics and photonic devices. Its ability to act as a light-harvesting material can be harnessed in the development of organic solar cells.
Synthesis of Functional Materials
The compound can be used as a precursor for synthesizing various functional materials due to its reactive sulfonamide group. This reactivity allows for the modification of its structure to create derivatives with tailored properties for specific applications.
Antibacterial Activity
Recent investigations into the antibacterial efficacy of sulfonamides have highlighted the potential of this compound against multidrug-resistant strains of bacteria.
Case Study :
A study evaluated the antibacterial activity of several derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
Cytotoxic Effects on Cancer Cells
In comparative studies assessing cytotoxic effects on various cancer cell lines, this compound showed a marked reduction in cell viability at concentrations above 10 µM.
Mechanism of Action
The mechanism of action of N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with various biological molecules, influencing their activity and function. The compound’s unique structure allows it to interact with multiple pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Anthraquinone sulfonamides are often modified at the sulfonamide nitrogen (R-group) and the anthraquinone core to optimize physicochemical and biological properties. Key analogues from the evidence include:
*Calculated based on evidence; †Assumed from analogous structures.
Key Observations:
- Electron-Withdrawing Groups : Compounds like 9d (trifluoromethoxy) and 9i (chloro) feature electron-withdrawing substituents, which may enhance binding to enzymes like phosphoglycerate mutase via polar interactions .
- Sulfonate vs. Sulfonamide : PSB-16131 (sulfonate) exhibits potent NTPDase2 inhibition, suggesting sulfonate/sulfonamide groups are critical for enzyme interaction .
Biological Activity
N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial, antifungal, and potential antitumor properties, supported by data tables and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₁O₄S |
| Molecular Weight | 341.40 g/mol |
| Density | 1.585 g/cm³ |
| LogP | 2.789 |
Biological Activity Overview
The compound exhibits a range of biological activities attributed to its sulfonamide structure, which is known for its interactions with various biological targets.
1. Antibacterial Activity
Research indicates that sulfonamides have been traditionally used as antibacterial agents. The mechanism of action often involves inhibition of bacterial folic acid synthesis by competing with p-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase.
- Case Study: A study demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
2. Antifungal Activity
The antifungal properties of this compound have also been explored. Sulfonamides are known to disrupt fungal cell wall synthesis and function.
- Research Findings: In vitro tests revealed that the compound exhibited antifungal activity against Candida species with an MIC of 64 µg/mL . This suggests potential applications in treating fungal infections.
3. Antitumor Properties
Emerging studies suggest that compounds similar to this compound may possess antitumor activities.
- Mechanism: The antitumor effect is hypothesized to be mediated through the induction of apoptosis in cancer cells and inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
The structure of sulfonamides greatly influences their biological activity. The presence of the sulfonamide group enhances solubility and interaction with biological targets.
| Structural Feature | Influence on Activity |
|---|---|
| Sulfonamide Group | Enhances antibacterial/antifungal activity |
| Tert-butyl Substituent | Increases lipophilicity and cellular uptake |
Q & A
Basic: What synthetic strategies are employed for N-tert-butyl-9,10-dioxoanthracene-2-sulfonamide derivatives, and how do reaction conditions influence yields?
The synthesis typically involves sequential functionalization of the anthraquinone core. A common route begins with anthracene oxidation to 9,10-anthraquinone, followed by sulfonation at the 2-position using chlorosulfonic acid. Subsequent reaction with tert-butylamine introduces the sulfonamide group. Key factors include:
- Oxidation : Controlled oxidation with HNO₃ or CrO₃ ensures regioselectivity for the 9,10-diketone .
- Sulfonation : Temperature (<50°C) and stoichiometry (1:1.2 anthraquinone:chlorosulfonic acid) minimize polysubstitution .
- Amination : tert-Butylamine in anhydrous THF at 60°C achieves >80% yield, while aqueous conditions risk hydrolysis .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and tert-butyl singlet (δ 1.3 ppm) confirm substitution patterns. Sulfonamide NH appears as a broad peak (δ 10–12 ppm) .
- X-ray crystallography : Resolves planarity of the anthraquinone core and sulfonamide torsion angles (e.g., 45–60° relative to the aromatic plane), critical for assessing π-π stacking in solid-state studies .
- FT-IR : C=O stretches (1660–1680 cm⁻¹) and S=O vibrations (1150–1200 cm⁻¹) validate functional groups .
Advanced: How do electronic modifications (e.g., substituents on the anthraquinone core) affect redox behavior in nonaqueous electrolytes?
Ethylene glycol ether side chains or tetraalkylammonium groups enhance solubility (>0.5 M in acetonitrile) and stability (≤5% capacity loss over 100 cycles) in redox flow batteries. Substituents at the 2-position lower reduction potentials (−0.45 V vs. Ag/Ag⁺) by stabilizing the semiquinone radical intermediate via resonance . Comparative cyclic voltammetry (CV) in 0.1 M TBAPF₆/ACN reveals:
- Electron-withdrawing groups (e.g., -SO₂NHtBu) : Increase reversibility (ΔEp < 60 mV) but reduce charge density.
- Steric hindrance : tert-Butyl groups suppress aggregation, improving diffusion coefficients (D ≈ 1.2 × 10⁻⁵ cm²/s) .
Advanced: What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant effects)?
Discrepancies arise from assay conditions and substituent variations. For example:
- Antimicrobial activity : MIC values (e.g., 8–32 µg/mL against S. aureus) correlate with lipophilicity (logP > 3.5) and sulfonamide protonation states at physiological pH .
- Antioxidant effects : DPPH scavenging (IC₅₀ ≈ 20 µM) requires electron-donating groups (e.g., -OH) at the 4-position, absent in tert-butyl derivatives. Orthogonal assays (e.g., ORAC vs. FRAP) and controlled pH studies clarify structure-activity relationships .
Advanced: How does the sulfonamide group influence binding to P2X purinergic receptors compared to other anthraquinone derivatives?
N-tert-butylsulfonamide derivatives exhibit P2X2 receptor antagonism (IC₅₀ ≈ 50 nM) via competitive binding at the ATP pocket. Molecular docking (Glide, Schrödinger) shows:
- Sulfonamide oxygen forms hydrogen bonds with Lys68 and Thr184.
- tert-Butyl group occupies a hydrophobic subpocket, reducing off-target effects (e.g., P2X7 IC₅₀ > 10 µM). Mutagenesis studies confirm Lys68A abolishes inhibition .
Methodological: What strategies mitigate decomposition during prolonged storage or under experimental conditions?
- Light sensitivity : Store in amber vials under argon; UV-Vis monitoring shows <5% degradation over 30 days vs. >20% in light-exposed samples .
- Thermal stability : DSC reveals decomposition onset at 210°C. For high-temperature reactions (e.g., Suzuki coupling), use short reaction times (<2 h) and low catalyst loadings (Pd(PPh₃)₄, 2 mol%) .
- Aqueous media : Buffered solutions (pH 6–8) prevent sulfonamide hydrolysis; LC-MS traces detect degradation products (e.g., free anthraquinone sulfonic acid) .
Methodological: How can computational tools predict regioselectivity in electrophilic substitutions on the anthraquinone core?
DFT calculations (B3LYP/6-31G*) map Fukui indices (f⁻) to identify nucleophilic sites:
- 2-position : Highest f⁻ (0.12) due to sulfonamide electron withdrawal, favoring electrophilic attack.
- Steric maps : tert-Butyl groups reduce accessibility at adjacent positions, directing reactions to the 6- and 7-positions (e.g., bromination) .
Methodological: What analytical workflows validate purity and quantify trace impurities in this compound?
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (ACN/H₂O + 0.1% TFA), detects impurities <0.1% (λ = 254 nm) .
- HRMS-ESI : Exact mass [M-H]⁻ = 382.0421 (calc. 382.0418) confirms molecular identity; isotope patterns differentiate sulfonic acid byproducts .
- TGA-MS : Quantifies residual solvents (e.g., THF <0.2%) and thermal degradation products .
Advanced: What role does the tert-butyl group play in modulating solubility versus bioactivity?
- Solubility : tert-Butyl increases logP by 1.5 units, reducing aqueous solubility (0.8 mg/mL vs. 5.2 mg/mL for unsubstituted analogs) but enhancing membrane permeability (Papp ≈ 12 × 10⁻⁶ cm/s in Caco-2) .
- Bioactivity : In P2X2 antagonists, the tert-butyl group improves metabolic stability (t₁/₂ > 120 min in liver microsomes) without compromising binding affinity .
Advanced: How do crystallographic packing patterns influence solid-state reactivity (e.g., photodimerization)?
X-ray structures show π-stacked anthraquinone cores (3.5 Å spacing) aligned for [4+4] photodimerization. UV irradiation (365 nm) in the solid state yields cyclodimers with 70% conversion, confirmed by MALDI-TOF. tert-Butyl groups disrupt packing, reducing reactivity to <10% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
